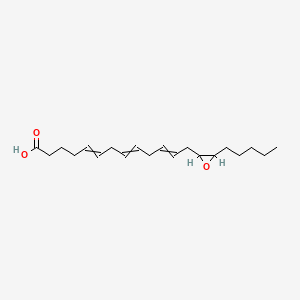

(±)14,15-Epoxyeicosatrienoic acid

Description

Properties

CAS No. |

81276-03-1 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(5E,8E,11E)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4+,9-7+,13-10+ |

InChI Key |

JBSCUHKPLGKXKH-JFGLUDJCSA-N |

Isomeric SMILES |

CCCCCC1C(O1)C/C=C/C/C=C/C/C=C/CCCC(=O)O |

Canonical SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |

physical_description |

Solid |

Synonyms |

14,15-EET 14,15-epoxy-5,8,11-eicosatrienoic acid 14,15-epoxy-5,8,11-eicosatrienoic acid, (2alpha(5Z,8Z,11Z),3alpha)-isomer 14,15-epoxyeicosatrienoic acid 14,15-oxido-5,8,11-eicosatrienoic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Scientific Journey of (±)14,15-Epoxyeicosatrienoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(±)14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases. Since its discovery in the early 1980s, 14,15-EET has emerged as a critical signaling molecule with pleiotropic effects, including potent vasodilation, anti-inflammatory, and anti-apoptotic properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to 14,15-EET. It details the seminal experimental protocols, presents quantitative data on its biological activities, and illustrates its key signaling pathways, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Early History

The journey into the world of epoxyeicosatrienoic acids began with the exploration of the "third pathway" of arachidonic acid metabolism, distinct from the well-known cyclooxygenase and lipoxygenase pathways. In the early 1980s, two independent research groups made the groundbreaking discovery of EETs.

In 1982, the laboratory of Jorge Capdevila published a pivotal paper by Chacos N, Falck JR, Wixtrom C, et al. , titled "Novel epoxides formed during the liver cytochrome P-450 oxidation of arachidonic acid."[1][2][3] This study demonstrated that rat liver microsomes, in the presence of NADPH and an epoxide hydrolase inhibitor, could metabolize arachidonic acid into novel epoxide derivatives.

Contemporaneously, the group led by John A. Oates published a detailed study by Oliw EH, Guengerich FP, and Oates JA , "Oxygenation of arachidonic acid by hepatic monooxygenases. Isolation and metabolism of four epoxide intermediates."[4] This work not only identified 11,12-EET and 14,15-EET but also characterized the formation of all four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) by purified cytochrome P450 enzymes from phenobarbital-treated rats and rabbits.[4]

These initial studies laid the foundation for understanding the enzymatic basis of EET formation and their subsequent metabolism. It was quickly established that EETs are rapidly converted to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), by the enzyme soluble epoxide hydrolase (sEH).[5]

The 1980s and 1990s saw a surge in research elucidating the physiological roles of EETs. Early investigations highlighted their potent vasodilator effects, suggesting a role in the regulation of blood pressure.[6] Subsequent research expanded their functional repertoire to include anti-inflammatory actions, first described by Node et al. in 1999 , who demonstrated that EETs could inhibit the NF-κB signaling pathway.[7] In the same decade, Wong and colleagues provided the first evidence for a cell-surface receptor for EETs by identifying specific binding sites for [3H]-14,15-EET in U-937 monocytes.[6]

Key Experimental Protocols

The following sections detail the methodologies from the foundational studies that led to the discovery and initial characterization of 14,15-EET.

Formation and Isolation of 14,15-EET from Liver Microsomes (Adapted from Chacos et al., 1982 and Oliw et al., 1982)

This protocol describes the in vitro generation and purification of EETs from arachidonic acid using liver microsomes.

Experimental Workflow:

Caption: Workflow for the biosynthesis and isolation of 14,15-EET.

Methodology:

-

Microsome Preparation: Livers from phenobarbital-treated rats or rabbits were homogenized in a buffered solution (e.g., potassium phosphate (B84403) buffer with EDTA and KCl). The homogenate was subjected to differential centrifugation, first at a lower speed (e.g., 10,000 x g) to remove cell debris and mitochondria, followed by ultracentrifugation of the supernatant (e.g., 105,000 x g) to pellet the microsomes. The microsomal pellet was washed and resuspended in a suitable buffer.

-

Incubation: The microsomal suspension was incubated with [3H]-labeled arachidonic acid in the presence of an NADPH-generating system (or NADPH) and an epoxide hydrolase inhibitor, such as 1,2-epoxy-3,3,3-trichloropropane (TCPO), to prevent the degradation of the newly formed EETs.[4] Incubations were typically carried out at 37°C for a defined period (e.g., 15 minutes).[4]

-

Extraction: The reaction was terminated, and the mixture was acidified to a pH of 3.5-4.0. The lipids were then extracted with an organic solvent like ethyl acetate.

-

Purification and Identification: The extracted metabolites were separated by reverse-phase high-performance liquid chromatography (HPLC). The fractions corresponding to the EETs were collected and further analyzed by gas chromatography-mass spectrometry (GC-MS) for structural identification.[1][4]

Quantitative Data on the Biological Activities of 14,15-EET

The following tables summarize key quantitative data related to the biological effects of 14,15-EET.

Table 1: Vasodilatory Effects of 14,15-EET

| Vascular Bed | Species | EC50 | Reference |

| Coronary Arterioles | Canine | 0.2 pM | [4] |

| Coronary Arterioles | Porcine | 0.7 ± 0.4 pM | [4] |

| Bovine Coronary Artery | Bovine | ~1 µM | [8] |

Table 2: Effects of 14,15-EET on Ion Channels

| Ion Channel | Cell Type/Tissue | Effect | Effective Concentration | Reference |

| Large-conductance Ca2+-activated K+ (BKCa) channels | Vascular Smooth Muscle | Activation | 50 nM | [6] |

| ATP-sensitive K+ (KATP) channels | Vascular Smooth Muscle | Activation | - | [9] |

Table 3: Anti-inflammatory Effects of EETs

| Inflammatory Marker | Cell Type | Effect | IC50/Effective Concentration | Reference |

| VCAM-1 Expression (TNF-α induced) | Human Endothelial Cells | No significant inhibition by 14,15-EET | >1 µM | [10] |

| IκBα Degradation (TNF-α induced) | Primary Human Lung Tissue | Inhibition | - | [11] |

Table 4: Metabolism of 14,15-EET by Soluble Epoxide Hydrolase (sEH)

| Substrate | Enzyme Source | Km | Vmax | Reference |

| (±)11,12-EET | Recombinant rat sEH | 0.45 ± 0.08 µM | 9.2 ± 1.4 µmol/min/mg | [12] |

| 14,15-EET hydrolysis is preferred over other regioisomers | Rat renal cortical S9 fractions | - | - | [13] |

Signaling Pathways of 14,15-EET

14,15-EET exerts its diverse biological effects through multiple signaling pathways. While a high-affinity, specific receptor for 14,15-EET remains elusive, evidence suggests it can interact with low-affinity G-protein coupled receptors (GPCRs), particularly prostaglandin (B15479496) receptors, and also acts through intracellular mechanisms.[7][12][14][15]

G-Protein Coupled Receptor (GPCR) Signaling

Studies have shown that 14,15-EET can activate several prostaglandin receptors, leading to an increase in intracellular cAMP levels. This suggests a potential for cross-talk between the epoxygenase and prostanoid signaling pathways.[7][14][15]

Caption: Putative GPCR signaling pathway for 14,15-EET.

PI3K/Akt Signaling Pathway

14,15-EET has been shown to activate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. This activation is implicated in the anti-apoptotic effects of 14,15-EET. The mechanism may involve the upregulation of integrin αvβ3, leading to the activation of focal adhesion kinase (FAK) and subsequent PI3K/Akt signaling.[8][14]

Caption: 14,15-EET activation of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The anti-inflammatory effects of EETs are, in part, mediated by the inhibition of the NF-κB signaling pathway. While 11,12-EET appears to be a more potent inhibitor of this pathway, 14,15-EET has also been shown to inhibit the degradation of IκBα in certain cell types, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[5][11]

Caption: Inhibition of the NF-κB signaling pathway by 14,15-EET.

Key Researchers and Their Contributions Post-Discovery

Following the initial discovery, numerous researchers have made significant contributions to our understanding of 14,15-EET.

-

Jorge Capdevila and J. R. Falck: Continued to be pioneers in the field, extensively characterizing the biochemistry of CYP-mediated arachidonic acid metabolism and the synthesis of EETs and their analogs.[16]

-

John A. Oates and E. H. Oliw: Their early work was crucial in identifying all four EET regioisomers and their metabolism.[4]

-

Darryl C. Zeldin: His laboratory has made significant contributions to understanding the role of CYP epoxygenases and EETs in the cardiovascular and pulmonary systems.

-

Bruce D. Hammock: A leading figure in the study of soluble epoxide hydrolase (sEH) and the development of sEH inhibitors as a therapeutic strategy to augment the beneficial effects of endogenous EETs.[5]

-

William B. Campbell: His research has been instrumental in elucidating the role of EETs as endothelium-derived hyperpolarizing factors (EDHFs) and their mechanisms of action in the vasculature.[10]

Conclusion and Future Directions

From its discovery as a product of a then-lesser-known pathway of arachidonic acid metabolism, this compound has been established as a vital signaling molecule with significant therapeutic potential. Its roles in regulating vascular tone, inflammation, and cell survival have made it and its metabolic pathway attractive targets for the development of novel therapeutics for cardiovascular diseases, inflammatory disorders, and cancer.

Future research will likely focus on several key areas:

-

Identification of a high-affinity receptor: The definitive identification of a specific, high-affinity receptor for 14,15-EET will be a major breakthrough, enabling a more precise understanding of its signaling mechanisms.

-

Elucidation of downstream signaling networks: A more detailed mapping of the downstream targets and signaling cascades activated by 14,15-EET in different cell types will provide a more complete picture of its pleiotropic effects.

-

Clinical translation of sEH inhibitors: The continued development and clinical testing of soluble epoxide hydrolase inhibitors hold great promise for harnessing the therapeutic benefits of endogenous EETs.

-

Development of stable EET analogs: The synthesis of metabolically stable analogs of 14,15-EET with enhanced potency and selectivity will be crucial for their development as therapeutic agents.

The ongoing exploration of the intricate biology of 14,15-EET promises to yield new insights into cellular signaling and open up new avenues for the treatment of a wide range of human diseases.

References

- 1. Multiple anti-apoptotic targets of the PI3K-Akt survival pathway are activated by epoxyeicosatrienoic acids to protect cardiomyocytes from hypoxia/anoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 4. journals.physiology.org [journals.physiology.org]

- 5. mdpi.com [mdpi.com]

- 6. EET homologs potently dilate coronary microvessels and activate BK(Ca) channels [pubmed.ncbi.nlm.nih.gov]

- 7. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Synthesis of 14,15-EET from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological synthesis of 14,15-epoxyeicosatrienoic acid (14,15-EET) from arachidonic acid. It details the enzymatic pathways, key enzymes, quantitative data, experimental protocols, and associated signaling cascades, offering valuable insights for professionals in research and drug development.

Introduction to 14,15-EET Synthesis

14,15-EET is a bioactive lipid mediator, classified as a nonclassic eicosanoid, formed from the metabolism of arachidonic acid.[1] It is one of four regioisomeric epoxyeicosatrienoic acids (EETs), which also include 5,6-EET, 8,9-EET, and 11,12-EET.[2][3] These molecules are known to function as autocrine and paracrine mediators, playing crucial roles in various physiological processes, particularly in the cardiovascular system where they act as endothelium-derived hyperpolarizing factors (EDHFs), causing vasodilation.[2][4] 14,15-EET is also implicated in anti-inflammatory responses, angiogenesis, and the protection of ischemic tissues.[2] Given its significant biological activities, the synthesis and signaling of 14,15-EET are critical areas of study for understanding and potentially treating a range of diseases.

The Enzymatic Pathway of 14,15-EET Synthesis and Metabolism

The synthesis of 14,15-EET from arachidonic acid is a multi-step process primarily involving cytochrome P450 epoxygenases and subsequent metabolism by soluble epoxide hydrolase.

Liberation of Arachidonic Acid

The process begins with the release of arachidonic acid from the sn-2 position of cellular phospholipids. This is typically initiated by cellular stimuli such as bradykinin (B550075) or acetylcholine, which activate phospholipase A₂ (cPLA₂) enzymes.[1][5]

Epoxidation by Cytochrome P450 Epoxygenases

Once liberated, arachidonic acid is metabolized by a specific subset of cytochrome P450 (CYP) enzymes, known as epoxygenases.[1][5] These enzymes are membrane-bound hemoproteins located in the endoplasmic reticulum.[6] They catalyze the insertion of an oxygen atom across one of the four double bonds of arachidonic acid, resulting in the formation of the four EET regioisomers.[2][5]

The primary human CYP enzymes responsible for the synthesis of EETs, with a notable production of 14,15-EET, are members of the CYP2C and CYP2J subfamilies.[7][8] Specifically, CYP2C8, CYP2C9, and CYP2J2 are the key epoxygenases involved in 14,15-EET formation in various tissues, including the vascular endothelium and heart.[7][8][9] While these enzymes produce a spectrum of EET regioisomers, they often exhibit a preference, with many cell types producing 14,15-EET as a major product.[2][7]

Metabolism by Soluble Epoxide Hydrolase (sEH)

14,15-EET is a transient signaling molecule, as it is rapidly metabolized and generally inactivated by the enzyme soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2.[1] This cytosolic enzyme catalyzes the hydrolysis of the epoxide group, converting 14,15-EET into its corresponding, and generally less active, diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2] This rapid conversion makes sEH a critical regulator of EET bioavailability and a potential therapeutic target for enhancing the beneficial effects of EETs.[2]

Key Enzymes in 14,15-EET Synthesis and Metabolism

A summary of the key enzymes involved in the 14,15-EET pathway is provided in the table below.

| Enzyme Family | Specific Isoforms | Cellular Localization | Primary Function in 14,15-EET Pathway |

| Cytochrome P450 (CYP) Epoxygenases | CYP2C8, CYP2C9, CYP2J2 | Endoplasmic Reticulum | Catalyze the epoxidation of arachidonic acid to form 14,15-EET.[7][8][9] |

| Soluble Epoxide Hydrolase (sEH) | EPHX2 | Cytosol | Hydrolyzes 14,15-EET to the less active 14,15-DHET.[1][2] |

| Phospholipase A₂ (cPLA₂) | Various isoforms | Cytosol, Membranes | Releases arachidonic acid from membrane phospholipids.[1][5] |

Quantitative Data: Enzyme Kinetics

The efficiency of 14,15-EET synthesis by the key human CYP epoxygenases can be described by their kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). The following table summarizes available data for the formation of 14,15-EET from arachidonic acid. It is important to note that kinetic parameters can vary depending on the experimental system (e.g., recombinant enzyme source, reconstitution components).

| Enzyme | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol P450) | Substrate Inhibition (Kₛ) (µM) | Notes |

| Human CYP2C8 | Not explicitly stated in provided results | Not explicitly stated in provided results | Lower than Kₘ, indicating potent substrate inhibition.[7] | Exhibits substrate inhibition at arachidonic acid concentrations >5.0 µM.[7] |

| Human CYP2C9 | Not explicitly stated in provided results | Not explicitly stated in provided results | Not explicitly stated in provided results | A major contributor to arachidonic acid epoxygenation in human liver microsomes.[10] |

| Human CYP2J2 | ~10.4 (for NADPH oxidation with doxorubicin) | 29.4 (for terfenadine (B1681261) hydroxylation) | Similar to Kₘ.[7] | Exhibits substrate inhibition at arachidonic acid concentrations >20 µM.[7] The provided Kₘ and Vₘₐₓ are for other substrates and may not directly reflect arachidonic acid metabolism.[4][11] |

Note: Comprehensive and directly comparable kinetic data for 14,15-EET formation by all three human enzymes from a single study is limited in the provided search results. The data presented is compiled from multiple sources and should be interpreted with caution.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 14,15-EET synthesis and signaling.

In Vitro Reconstitution and Activity Assay of Purified CYP Epoxygenases

This protocol describes the general procedure for reconstituting purified CYP enzymes and measuring their activity in forming 14,15-EET from arachidonic acid.

A. Expression and Purification of Recombinant CYPs:

-

Express human CYP2C8, CYP2C9, or CYP2J2 in a suitable heterologous expression system, such as E. coli or baculovirus-infected insect cells.[1][2]

-

Isolate the microsomal fraction (for membrane-bound CYPs) or the soluble fraction (if engineered for solubility).

-

Purify the recombinant CYP enzyme using chromatographic techniques, such as affinity chromatography (e.g., if His-tagged) followed by ion-exchange chromatography.[12]

B. Reconstitution of the Enzyme System:

-

Prepare a reaction mixture containing the purified CYP enzyme, cytochrome P450 reductase (CPR), and a lipid environment (e.g., liposomes) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[4][11]

-

The molar ratio of CYP:CPR:lipid should be optimized for maximal activity.

-

Incubate the reconstitution mixture on ice for a specified period to allow for the proper assembly of the components.

C. Enzyme Activity Assay:

-

Pre-warm the reconstituted enzyme system to 37°C.

-

Initiate the reaction by adding the substrate, arachidonic acid, at various concentrations.

-

Add an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary reducing equivalents for the CYP catalytic cycle.[7]

-

Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range with respect to time and protein concentration.[4]

-

Terminate the reaction by adding a quenching solution, such as a strong acid (e.g., acetic acid) or an organic solvent (e.g., ice-cold acetonitrile).[11]

-

Add an internal standard (e.g., a deuterated EET analog) for accurate quantification.

-

Extract the lipid metabolites using a suitable organic solvent (e.g., ethyl acetate (B1210297) or a chloroform/methanol mixture).

-

Evaporate the organic solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with LC-MS/MS analysis.

-

Analyze the formation of 14,15-EET by LC-MS/MS (see protocol 5.2).

-

Determine the kinetic parameters (Kₘ and Vₘₐₓ) by fitting the reaction rates at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis.

Quantification of 14,15-EET in Biological Samples using LC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of 14,15-EET in biological matrices like cell culture media or plasma.

A. Sample Preparation and Extraction:

-

Thaw biological samples on ice.

-

Add an internal standard (e.g., 14,15-EET-d11) to each sample for accurate quantification.[13]

-

Perform lipid extraction using a method such as liquid-liquid extraction with ethyl acetate or a modified Bligh and Dyer extraction with a chloroform/methanol mixture.[6][13]

-

For total EET measurement (free and esterified), saponify the lipid extract to release EETs from phospholipids.[14]

-

Purify the extract using solid-phase extraction (SPE) to remove interfering substances.[13]

-

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

B. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a reverse-phase C18 column suitable for lipid analysis.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

Optimize the gradient to achieve chromatographic separation of 14,15-EET from other EET regioisomers and interfering lipids.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) source, typically in negative ion mode.

-

Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

The precursor ion for 14,15-EET is typically [M-H]⁻ at m/z 319.

-

Select specific product ions for quantification and confirmation (e.g., m/z 183.1 for 14,15-EET-d11).[13]

-

-

Quantification:

-

Generate a calibration curve using known concentrations of a 14,15-EET standard.

-

Calculate the concentration of 14,15-EET in the samples based on the ratio of the peak area of the analyte to the peak area of the internal standard, by interpolating from the calibration curve.

-

Western Blot Analysis of the 14,15-EET-induced PI3K/AKT Signaling Pathway

This protocol describes how to assess the activation of the PI3K/AKT signaling pathway in response to 14,15-EET treatment in cultured cells (e.g., endothelial cells).

A. Cell Culture and Treatment:

-

Culture the desired cell line (e.g., human umbilical vein endothelial cells - HUVECs) to an appropriate confluency.

-

Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling activity.

-

Treat the cells with 14,15-EET at various concentrations and for different time points. Include appropriate vehicle controls.

B. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA assay).

C. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

D. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a key protein in the PI3K/AKT pathway (e.g., phospho-AKT at Ser473).

-

Wash the membrane thoroughly with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system or X-ray film.

E. Data Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest (e.g., total AKT) or a housekeeping protein (e.g., GAPDH or β-actin).

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the intensity of the total protein or the loading control to determine the relative level of pathway activation.

Signaling Pathways and Visualizations

14,15-EET exerts its biological effects by activating various intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the synthesis of 14,15-EET and a key downstream signaling cascade.

Biological Synthesis and Metabolism of 14,15-EET

Caption: Synthesis and metabolism of 14,15-EET.

14,15-EET-Induced PI3K/AKT Signaling Pathway

Caption: 14,15-EET activates the PI3K/AKT signaling pathway.

Conclusion

The biological synthesis of 14,15-EET from arachidonic acid is a tightly regulated process with significant physiological implications. The key enzymes, CYP epoxygenases and soluble epoxide hydrolase, represent important targets for therapeutic intervention in a variety of diseases, particularly those related to the cardiovascular system. A thorough understanding of the enzymatic kinetics, cellular pathways, and appropriate experimental methodologies is essential for researchers and drug development professionals working in this field. The information and protocols provided in this guide serve as a comprehensive resource to facilitate further investigation into the promising biology of 14,15-EET.

References

- 1. researchgate.net [researchgate.net]

- 2. Detection of Human CYP2C8, CYP2C9 and CYP2J2 in Cardiovascular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate inhibition potential of arachidonic acid on 14,15-epoxidation, a biological drug developmental target, mediated by recombinant human cytochrome P450 2J2 and 2C8 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | 14,15-EET is hydrolysed to 14,15-DHET by EPHX2 [reactome.org]

- 9. Arachidonic acid metabolism by human cytochrome P450s 2C8, 2C9, 2E1, and 1A2: regioselective oxygenation and evidence for a role for CYP2C enzymes in arachidonic acid epoxygenation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arachidonic Acid Metabolism by Human Cardiovascular CYP2J2 is Modulated by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Pivotal Role of Cytochrome P450 Epoxygenases in 14,15-EET Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers of EETs, 14,15-eicosatrienoic acid (14,15-EET) has garnered significant attention for its diverse physiological and pathophysiological roles, including regulation of vascular tone, inflammation, angiogenesis, and cell proliferation.[1] The formation of 14,15-EET is a critical step in its biological activity, and understanding the enzymatic machinery responsible for its synthesis is paramount for the development of novel therapeutics targeting this pathway. This technical guide provides an in-depth overview of the role of cytochrome P450 epoxygenases in the formation of 14,15-EET, tailored for researchers, scientists, and drug development professionals.

Cytochrome P450 Epoxygenases: The Key Synthesizers of 14,15-EET

The biosynthesis of 14,15-EET from arachidonic acid is primarily catalyzed by a specific subset of CYP enzymes, namely members of the CYP2C and CYP2J subfamilies.[1][2][3] In humans, the most prominent epoxygenases involved in 14,15-EET formation are CYP2C8, CYP2C9, and CYP2J2 .[2][3][4] These enzymes are expressed in various tissues, with notable levels in the liver, kidney, cardiovascular system, and cancer tissues.[2][5]

The expression levels of these enzymes can vary significantly between individuals and tissues, influencing the local concentrations of 14,15-EET and its biological effects. For instance, in human heart tissue, CYP2J2 mRNA is generally much more abundant than that of CYP2C8 or CYP2C9, whereas in the human aorta and coronary arteries, CYP2C9 mRNA levels are typically higher.[4][5] Furthermore, the expression of these CYP epoxygenases can be upregulated in certain pathological conditions, such as breast cancer, leading to elevated levels of 14,15-EET in tumor tissues.[1]

Quantitative Analysis of CYP-Mediated 14,15-EET Formation

The catalytic efficiency of CYP epoxygenases in producing 14,15-EET is a crucial factor determining its bioavailability. While comprehensive comparative kinetic data is still an active area of research, the available literature provides insights into the kinetic parameters of the key enzymes.

Table 1: Catalytic Efficiency of Human CYP Epoxygenases in Arachidonic Acid Metabolism

| CYP Isoform | Substrate | Key Product(s) | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) | Reference |

| CYP2J2 | Arachidonic Acid | 14,15-EET, 11,12-EET | ~19.4 | Not explicitly stated | Not explicitly stated | [6] |

| CYP2C8 | Arachidonic Acid | 11,12-EET, 14,15-EET | Not explicitly stated | Not explicitly stated | Not explicitly stated | [7] |

| CYP2C9 | Arachidonic Acid | 11,12-EET, 14,15-EET | Not explicitly stated | Not explicitly stated | Not explicitly stated | [7] |

Note: The kinetic parameters for arachidonic acid metabolism by CYP enzymes can vary depending on the experimental system (e.g., recombinant enzyme vs. human liver microsomes) and assay conditions.[8] The data presented here is indicative and should be interpreted within the context of the cited studies. Further research is needed to establish a definitive comparative analysis of the catalytic efficiencies of these enzymes specifically for 14,15-EET formation under standardized conditions.

Signaling Pathways Activated by 14,15-EET

14,15-EET exerts its biological effects by activating several intracellular signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways.[9][10][11] These pathways are integral to cell survival, proliferation, migration, and apoptosis.

PI3K/Akt Signaling Pathway

The activation of the PI3K/Akt pathway by 14,15-EET is a key mechanism underlying its pro-survival and anti-apoptotic effects.[11]

References

- 1. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Arachidonic acid metabolism by human cytochrome P450s 2C8, 2C9, 2E1, and 1A2: regioselective oxygenation and evidence for a role for CYP2C enzymes in arachidonic acid epoxygenation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Detection of Human CYP2C8, CYP2C9 and CYP2J2 in Cardiovascular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arachidonic Acid Metabolism by Human Cardiovascular CYP2J2 is Modulated by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme Source Effects on CYP2C9 Kinetics and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiple antiapoptotic targets of the PI3K/Akt survival pathway are activated by epoxyeicosatrienoic acids to protect cardiomyocytes from hypoxia/anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of 14,15-Epoxyeicosatrienoic Acid: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] As a member of the epoxyeicosanoid family, 14,15-EET plays a crucial role in a variety of physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, cell proliferation, and signal transduction.[2][4][5] The epoxide at the 14,15-position of the eicosanoid carbon chain exists as two stereoisomers: 14(R),15(S)-EET and 14(S),15(R)-EET. These enantiomers, while structurally similar, can exhibit distinct biological activities and potencies, highlighting the stereospecificity of their interactions with cellular targets. This technical guide provides an in-depth overview of the biological activities of the stereoisomers of 14,15-EET, with a focus on their differential effects and the underlying signaling mechanisms.

Biosynthesis and Metabolism

14,15-EET is synthesized from arachidonic acid by CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies.[4] The stereoselectivity of these enzymes can vary, leading to the production of different ratios of the 14(R),15(S) and 14(S),15(R) enantiomers.[4] The biological activity of 14,15-EET is terminated through its conversion to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH).[1][3] Inhibition of sEH has emerged as a therapeutic strategy to augment the endogenous levels and prolong the biological actions of EETs.

Biological Activities of 14,15-EET Stereoisomers

The stereochemistry of the epoxide group at the 14,15-position significantly influences the biological activity of 14,15-EET. The following sections detail the distinct effects of the 14(R),15(S)-EET and 14(S),15(R)-EET enantiomers in various physiological contexts.

Cardiovascular Effects: Vasodilation

One of the most well-characterized effects of 14,15-EET is its potent vasodilatory action, contributing to the regulation of blood pressure and tissue blood flow.[1][3] Studies have shown stereospecificity in this response.

-

14(S),15(R)-EET has been reported to be more potent than 14(R),15(S)-EET in causing relaxation of bovine coronary arteries.[6][7]

-

However, in canine and porcine coronary microvessels, both enantiomers of 14,15-EET were found to be equipotent vasodilators, with EC50 values in the picomolar range.[8] The racemic mixture of 14,15-EET relaxes bovine coronary arterial rings with an ED50 of approximately 10⁻⁶ M.[6]

This vasodilation is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

Table 1: Vasodilatory Potency of 14,15-EET Stereoisomers

| Stereoisomer | Vessel Type | Potency (EC50/ED50) | Reference |

| Racemic 14,15-EET | Bovine Coronary Artery | ~ 1 µM | [6] |

| 14(S),15(R)-EET | Bovine Coronary Artery | More potent than 14(R),15(S)-EET | [6][7] |

| 14(R),15(S)-EET | Bovine Coronary Artery | Less potent than 14(S),15(R)-EET | [6][7] |

| 14(S),15(R)-EET | Canine & Porcine Coronary Microvessels | pM range (equipotent with R,S) | [8] |

| 14(R),15(S)-EET | Canine & Porcine Coronary Microvessels | pM range (equipotent with S,R) | [8] |

Anti-inflammatory Activity

Epoxyeicosatrienoic acids are generally considered to have anti-inflammatory properties. However, the specific roles of the 14,15-EET stereoisomers are complex and can be context-dependent.

-

In some studies, 14,15-EET showed negligible effect on inhibiting TNF-α-induced vascular cell adhesion molecule-1 (VCAM-1) expression, whereas other regioisomers like 11,12-EET were potent inhibitors.[4]

-

Conversely, other research indicates that 14,15-EET can reduce inflammation in TNF-α-treated human bronchi.[4] It has also been shown to play a role in ameliorating delayed wound healing in ischemic wounds, a process heavily influenced by the inflammatory response.[9]

-

One study found that 14,15-EET treatment enhanced the adhesion of a human monocytic cell line (U937) to endothelial cells, suggesting a potential pro-inflammatory role in certain contexts.[4]

Further research is required to delineate the precise anti-inflammatory or pro-inflammatory roles of individual 14,15-EET stereoisomers and to quantify their potency (e.g., IC50 values) in various inflammatory assays.

Role in Cancer

Recent evidence has implicated 14,15-EET in the regulation of cancer cell proliferation, migration, and invasion.

-

14,15-EET has been shown to promote the proliferation of various tumor cell lines in a dose- and time-dependent manner.[10]

-

It can enhance the adhesion and invasion of breast cancer cells.[11]

-

The pro-proliferative and pro-migratory effects of 14,15-EET are thought to be mediated through the activation of signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[10][12]

The stereoselectivity of these effects on cancer cells is an active area of investigation.

Table 2: Pro-proliferative and Pro-invasive Effects of 14,15-EET

| Cell Line | Effect | Concentration | Reference |

| Tca-8113, A549, Ncl-H446, HepG2 | Increased proliferation | Dose-dependent | [10] |

| MCF-7, MDA-MB-231 | Enhanced adhesion and invasion | 100 nM | [11][13] |

Signaling Pathways of 14,15-EET Stereoisomers

The biological effects of 14,15-EET stereoisomers are initiated by their interaction with specific cellular receptors and the subsequent activation of downstream signaling cascades.

G-Protein Coupled Receptor (GPCR) Signaling

There is substantial evidence suggesting that 14,15-EETs exert many of their effects through G-protein coupled receptors (GPCRs).

-

Radioligand binding studies have identified specific, high-affinity binding sites for 14(R),15(S)-EET on the surface of U-937 cells and guinea pig mononuclear cells, with a dissociation constant (Kd) in the nanomolar range.[8][14]

-

The binding of 14(R),15(S)-EET to its putative receptor is stereospecific, with the 14(S),15(R)-isomer being a less effective competitor.[14]

-

Activation of this putative receptor by 14(R),15(S)-EET is coupled to a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).[14]

-

While a specific high-affinity receptor for 14,15-EET has not yet been definitively identified, several prostaglandin (B15479496) receptors have been shown to be low-affinity receptors for 14,15-EET.[6]

PI3K/Akt and MAPK Signaling Pathways

In the context of cancer, 14,15-EET has been shown to activate pro-survival and pro-proliferative signaling pathways.

-

Treatment of cancer cells with 14,15-EET leads to the phosphorylation and activation of Akt (a key component of the PI3K pathway) and ERK1/2 (key components of the MAPK pathway).[10][12]

-

Inhibition of these pathways attenuates the proliferative effects of 14,15-EET.[10]

The stereospecificity of 14,15-EET in activating these pathways in cancer cells is an area that warrants further investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 3. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 5. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 14(R),15(S)-epoxyeicosatrienoic acid (14(R),15(S)-EET) receptor in guinea pig mononuclear cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 11,12 and 14,15 epoxyeicosatrienoic acid rescue deteriorated wound healing in ischemia | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

downstream signaling pathways of 14,15-EET in endothelial cells

An In-depth Technical Guide to the Downstream Signaling Pathways of 14,15-EET in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases, particularly CYP2C and CYP2J isoforms in human endothelial cells.[1][2] As an endothelium-derived hyperpolarizing factor (EDHF), 14,15-EET plays a crucial role in vascular homeostasis by regulating vascular tone, inflammation, cell proliferation, and angiogenesis.[1][2][3][4] Its biological activity is primarily terminated through conversion to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the soluble epoxide hydrolase (sEH).[5][6] This makes sEH a significant therapeutic target for enhancing the beneficial effects of 14,15-EET.[4] This document provides a comprehensive overview of the key downstream signaling pathways activated by 14,15-EET in endothelial cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways of 14,15-EET in Endothelial Cells

14,15-EET exerts its pleiotropic effects by modulating a complex network of intracellular signaling cascades. While a specific high-affinity G protein-coupled receptor (GPCR) has been suggested, its definitive identification remains elusive.[6][7] Nevertheless, evidence points to both receptor-mediated and intracellular mechanisms of action.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central mediator of 14,15-EET-induced cell survival, proliferation, and angiogenesis.[8] In aged endothelial cells, 14,15-EET has been shown to inhibit senescence by promoting the formation of the mTORC2 complex and subsequently phosphorylating Akt at Ser473.[9] This anti-senescence effect was notably attenuated by an Akt1/2 kinase inhibitor.[9] Furthermore, this pathway is implicated in protecting cerebral microvascular endothelial cells from apoptosis under conditions of oxygen and glucose deprivation.[10]

References

- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxyeicosatrienoic acids, cell signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein [frontiersin.org]

The Physiological Role of 14,15-Epoxyeicosatrienoic Acid in Cardiovascular Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450-derived metabolite of arachidonic acid, is a critical signaling molecule in the cardiovascular system. It plays a pleiotropic role in maintaining cardiovascular homeostasis through its potent vasodilatory, anti-hypertensive, anti-inflammatory, and cardioprotective effects. This technical guide provides a comprehensive overview of the physiological functions of 14,15-EET, with a focus on the underlying molecular mechanisms, quantitative data from key experimental findings, and detailed methodologies for its study. This document is intended to serve as a valuable resource for researchers and professionals in cardiovascular research and drug development.

Introduction to 14,15-EET and Cardiovascular Homeostasis

14,15-EET is one of four regioisomers of epoxyeicosatrienoic acids (EETs) produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J subfamilies. It is rapidly metabolized to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the soluble epoxide hydrolase (sEH). The balance between the synthesis and degradation of 14,15-EET is crucial for its biological activity. Inhibition of sEH has emerged as a promising therapeutic strategy to augment the beneficial cardiovascular effects of endogenous EETs.

Cardiovascular homeostasis is maintained through a complex interplay of factors that regulate vascular tone, blood pressure, inflammation, and cardiac function. 14,15-EET contributes to this balance by acting on various cell types within the cardiovascular system, including endothelial cells, vascular smooth muscle cells (VSMCs), and cardiomyocytes.

Role of 14,15-EET in Vasodilation and Vascular Tone

14,15-EET is a potent vasodilator in various vascular beds, contributing to the regulation of blood flow and vascular resistance. Its vasodilatory effects are primarily mediated by the hyperpolarization of vascular smooth muscle cells.

Signaling Pathways in Vasodilation

The primary mechanism of 14,15-EET-induced vasodilation involves the activation of potassium channels in VSMCs, leading to membrane hyperpolarization and subsequent closure of voltage-gated calcium channels. This reduces intracellular calcium concentration and promotes smooth muscle relaxation.

-

Activation of Large-Conductance Calcium-Activated Potassium (BKCa) Channels: 14,15-EET activates BKCa channels in VSMCs, leading to potassium efflux and hyperpolarization. This activation is thought to occur through a G-protein coupled receptor (GPCR), potentially a prostaglandin (B15479496) EP2 receptor, which stimulates adenylyl cyclase, leading to cAMP production and protein kinase A (PKA) activation.[1][2]

-

Involvement of Transient Receptor Potential (TRP) Channels: In endothelial cells, 14,15-EET can activate TRPV4 channels, leading to calcium influx and subsequent activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO), which further contributes to vasodilation.

Figure 1: Signaling pathways of 14,15-EET-induced vasodilation.

Quantitative Data on Vasodilation

| Vascular Bed | Species | Agonist | EC50 | Reference |

| Coronary Arteries | Bovine | 14,15-EET | ~1 µM | [3] |

| Mesenteric Artery (Primary) | Rat (WKY) | 14,15-EET | ~0.3 µM | [1] |

| Mesenteric Artery (Secondary) | Rat (WKY) | 14,15-EET | ~0.1 µM | [1] |

| Coronary Microvessels | Canine | 14,15-EET | 3-120 pM | [4] |

Experimental Protocol: Pressure Myography

This protocol describes the assessment of 14,15-EET-induced vasodilation in isolated small arteries using a pressure myograph system.

-

Vessel Isolation and Mounting:

-

Isolate a segment of the desired artery (e.g., rat mesenteric artery) in cold physiological salt solution (PSS).

-

Carefully clean the vessel of surrounding adipose and connective tissue.

-

Mount the vessel segment onto two glass cannulas in the chamber of a pressure myograph and secure with sutures.

-

-

Pressurization and Equilibration:

-

Pressurize the vessel to a physiological intraluminal pressure (e.g., 60-80 mmHg for mesenteric arteries) with PSS.

-

Equilibrate the vessel at 37°C for approximately 60 minutes, allowing it to develop spontaneous myogenic tone.

-

-

Pre-constriction:

-

Constrict the vessel to approximately 50-70% of its resting diameter using a vasoconstrictor such as the thromboxane (B8750289) A2 analog U46619 or phenylephrine.

-

-

Concentration-Response Curve:

-

Once a stable constriction is achieved, add cumulative concentrations of 14,15-EET to the superfusing PSS.

-

Record the changes in vessel diameter at each concentration until a maximal response is observed or the highest concentration is reached.

-

-

Data Analysis:

-

Express the vasodilation at each concentration as a percentage of the pre-constriction.

-

Plot the concentration-response curve and calculate the EC50 value.

-

Role of 14,15-EET in Blood Pressure Regulation

14,15-EET contributes to the lowering of blood pressure through its vasodilatory effects and its actions on the kidney to promote natriuresis and diuresis.

Effects on Blood Pressure in Hypertensive Models

Studies using spontaneously hypertensive rats (SHR) and angiotensin II-induced hypertensive models have demonstrated the antihypertensive effects of increasing endogenous EET levels through the inhibition of soluble epoxide hydrolase (sEH).

Quantitative Data on Blood Pressure Reduction by sEH Inhibitors

| Animal Model | sEH Inhibitor | Dose/Route | Change in Systolic Blood Pressure | Reference |

| Spontaneously Hypertensive Rat (SHR) | AUDA | Intracerebroventricular | Increased by 32 ± 6 mmHg | [1][5] |

| Angiotensin II-induced Hypertension (Rat) | NCND | 3 mg/day, IP | Decreased by ~30 mmHg | [2] |

| Angiotensin II-induced Hypertension (Rat, high salt) | AUDA | Oral | Decreased from 172±5 to 151±6 mmHg | [6] |

| Cyp1a1-Ren-2 Transgenic Rat | c-AUCB | 13 or 26 mg/L in drinking water | Attenuated increase from 118±2 to 181±4 and 176±4 mmHg, respectively (vs. 202±3 mmHg in untreated) | [7] |

Anti-inflammatory Effects of 14,15-EET

14,15-EET exerts significant anti-inflammatory effects in the vasculature, which are crucial for protecting against atherosclerosis and other inflammatory cardiovascular diseases.

Signaling Pathways in Anti-inflammation

14,15-EET's anti-inflammatory actions are primarily mediated by the inhibition of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).

-

Inhibition of NF-κB Signaling: 14,15-EET can inhibit the activation of NF-κB, thereby reducing the expression of downstream pro-inflammatory genes, including those encoding for adhesion molecules (VCAM-1, ICAM-1) and cytokines.

-

Activation of Peroxisome Proliferator-Activated Receptors (PPARs): 14,15-EET can activate PPARs, which have known anti-inflammatory properties.

Figure 2: 14,15-EET inhibits NF-κB-mediated inflammation.

Quantitative Data on Anti-inflammatory Effects

| Cell Type | Inflammatory Stimulus | Effect of 14,15-EET | Quantitative Change | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Inhibition of VCAM-1 expression | Dose-dependent inhibition | [8] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Inhibition of ICAM-1 expression | Dose-dependent inhibition | [8] |

| RAW264.7 Macrophages | LPS | Inhibition of NF-κB activity | IC50 of 172.2 ± 11.4 nM for a related compound | [9] |

Experimental Protocol: Western Blot for VCAM-1 Expression

This protocol details the measurement of TNF-α-induced VCAM-1 protein expression in human umbilical vein endothelial cells (HUVECs) and its inhibition by 14,15-EET.

-

Cell Culture and Treatment:

-

Culture HUVECs to confluence in appropriate media.

-

Pre-treat cells with various concentrations of 14,15-EET for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against VCAM-1 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Cardioprotective Effects of 14,15-EET

14,15-EET exhibits direct cardioprotective effects by attenuating cardiac hypertrophy and protecting against ischemia-reperfusion injury.

Anti-hypertrophic Effects

Cardiac hypertrophy is characterized by an increase in cardiomyocyte size and the re-expression of fetal genes such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[10][11] 14,15-EET has been shown to attenuate the development of cardiac hypertrophy.

The anti-hypertrophic effects of 14,15-EET are linked to the activation of pro-survival signaling pathways and the inhibition of hypertrophic signaling.

-

PI3K/Akt Pathway: 14,15-EET can activate the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.

-

Inhibition of Calcineurin-NFAT Signaling: 14,15-EET may inhibit the calcineurin-NFAT pathway, a key signaling cascade in pathological cardiac hypertrophy.

Figure 3: Anti-hypertrophic signaling of 14,15-EET.

| Model | Hypertrophic Stimulus | Effect of 14,15-EET | Quantitative Change | Reference |

| Neonatal Rat Cardiomyocytes | Phenylephrine | Attenuation of ANP and BNP mRNA expression | Dose-dependent reduction | [12][13] |

| UCD-T2DM rats | Hyperglycemia | Lower expression of BNP | ~30% reduction in APAU-treated rats |

This protocol describes the assessment of cardiac hypertrophy in a mouse model.

-

Induction of Hypertrophy:

-

Induce cardiac hypertrophy in mice using methods such as transverse aortic constriction (TAC) or infusion of pro-hypertrophic agents like angiotensin II or isoproterenol.

-

-

Measurement of Heart Weight to Body Weight/Tibia Length Ratio:

-

At the end of the experimental period, euthanize the mice and excise the hearts.

-

Measure the body weight and the length of the tibia.

-

Blot the hearts dry and measure the total heart weight.

-

-

Histological Analysis:

-

Fix the hearts in formalin, embed in paraffin, and section.

-

Perform Hematoxylin and Eosin (H&E) staining to visualize cardiomyocyte size.

-

Quantify cardiomyocyte cross-sectional area using image analysis software.

-

-

Gene Expression Analysis:

Conclusion and Future Directions

14,15-EET is a multifaceted signaling molecule with significant protective effects on the cardiovascular system. Its ability to promote vasodilation, lower blood pressure, reduce inflammation, and prevent cardiac hypertrophy makes it an attractive therapeutic target. The development of sEH inhibitors to increase endogenous levels of 14,15-EET and other EETs holds great promise for the treatment of a range of cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.

Future research should focus on further elucidating the specific receptors and downstream signaling pathways of 14,15-EET in different cardiovascular cell types. Moreover, the long-term efficacy and safety of sEH inhibitors in clinical trials will be crucial in translating the therapeutic potential of modulating the EET pathway into novel treatments for cardiovascular disease.

Experimental Workflow Diagrams

Figure 4: Experimental workflow for pressure myography.

References

- 1. Novel mechanism of brain soluble epoxide hydrolase-mediated blood pressure regulation in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. youtube.com [youtube.com]

- 4. dot | Graphviz [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. Soluble epoxide hydrolase in the generation and maintenance of high blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Renal mechanisms contributing to the antihypertensive action of soluble epoxide hydrolase inhibition in Ren-2 transgenic rats with inducible hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NRSF/REST-Mediated Epigenomic Regulation in the Heart: Transcriptional Control of Natriuretic Peptides and Beyond | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Use of tibial length to quantify cardiac hypertrophy: application in the aging rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. researchgate.net [researchgate.net]

- 16. Natriuretic Peptides in the Regulation of Cardiovascular Physiology and Metabolic Events - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of rat mesenteric arterial KATP channel activation by 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gene expression of natriuretic peptide receptors in myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. B-type natriuretic peptide: a myocyte-specific marker for characterizing load-induced alterations in cardiac gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of 14,15-Epoxyeicosatrienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosatrienoic acid (14,15-EET), a key metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, has emerged as a potent endogenous signaling molecule with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental methodologies used to investigate the anti-inflammatory effects of 14,15-EET. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to facilitate further research in this promising area of drug development. The intricate signaling cascades, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), are visually represented through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation, pharmacology, and drug discovery.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense, dysregulated inflammation contributes to the pathogenesis of numerous chronic diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders. Eicosanoids, a class of signaling molecules derived from polyunsaturated fatty acids, are critical regulators of inflammation. Among these, 14,15-epoxyeicosatrienoic acid (14,15-EET) has garnered considerable attention for its potent anti-inflammatory effects.[1]

14,15-EET is synthesized from arachidonic acid by CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies.[2] Its biological activity is tightly regulated by soluble epoxide hydrolase (sEH), which converts 14,15-EET to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[3] Inhibition of sEH has become a key therapeutic strategy to enhance the endogenous levels and prolong the anti-inflammatory actions of 14,15-EET.[4][5] This guide delves into the molecular mechanisms underlying the anti-inflammatory properties of 14,15-EET, providing a technical framework for its study and therapeutic exploitation.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 14,15-EET are multifaceted and involve the modulation of key signaling pathways that govern the expression of pro-inflammatory genes. The two most well-characterized mechanisms are the inhibition of the NF-κB pathway and the activation of PPARγ.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

14,15-EET has been shown to potently inhibit NF-κB activation.[7] This inhibition is primarily achieved by preventing the degradation of IκBα, thereby retaining NF-κB in the cytoplasm.[7] The precise upstream mechanisms by which 14,15-EET blocks IκBα degradation are still under investigation but may involve the modulation of IKK activity.

Activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ)

PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. Activation of PPARγ by its ligands leads to the transrepression of pro-inflammatory transcription factors, including NF-κB. 14,15-EET has been identified as an endogenous ligand for PPARγ.[8] By binding to and activating PPARγ, 14,15-EET can suppress the expression of inflammatory genes. This provides an additional, and potentially synergistic, mechanism for its anti-inflammatory effects. The activation of PPARγ by 14,15-EET has been demonstrated to inhibit the activation of murine fibroblasts, suggesting a role in mitigating fibrotic processes that can accompany chronic inflammation.[8][9]

Quantitative Data on the Anti-inflammatory Effects of 14,15-EET

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of 14,15-EET.

Table 1: In Vitro Effects of 14,15-EET on Inflammatory Markers

| Cell Type | Inflammatory Stimulus | 14,15-EET Concentration | Effect | Reference |

| Porcine Aortic Smooth Muscle Cells | - | Not specified | Reduced PGE2 formation by 40-75% | [3] |

| Murine Brain Microvascular Smooth Muscle Cells | - | Not specified | Reduced PGE2 formation by 40-75% | [3] |

| Human Carcinoma Cells (Tca-8113) | - | 100 nM | Activated the expression of PPARγ | [7][10] |

| Murine Fibroblasts (NIH3T3) | TGF-β1 (10 ng/mL) | 1 µM | Inhibited phosphorylation of Smad2/3 | [8][9] |

| Rat Aortic Smooth Muscle Cells | Dibutyryl cAMP | 1 µM | Inhibited aromatase activity by 80-100% | [11] |

| Human Monocytic Tumor U937 Cells | - | 2.5 to 5 x 10⁻⁷ M | Enhanced attachment to endothelial cells | [3] |

Table 2: In Vivo Effects of 14,15-EET and sEH Inhibition on Inflammation

| Animal Model | Inflammatory Stimulus | Treatment | Outcome | Reference |

| Rats | TNFα injection | Systemic overexpression of human CYP2J2 (produces 14,15-EET) | Significantly reduced plasma levels of adhesion molecules and inflammatory cytokines | [12] |

| Mice | Lipopolysaccharide (LPS) | sEH knockout | Reduced inflammatory response to endotoxin | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment

-

Endothelial Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines can be cultured in Endothelial Growth Medium (EGM) supplemented with growth factors and fetal bovine serum.[13] Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are typically seeded in multi-well plates and allowed to reach confluence.[14]

-

Macrophage Culture: Murine macrophage cell lines like RAW264.7 or primary bone marrow-derived macrophages can be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

14,15-EET Treatment: 14,15-EET is a lipid and should be dissolved in an organic solvent like ethanol (B145695) or DMSO before being diluted in culture medium to the final desired concentration. A vehicle control (medium with the same concentration of the solvent) should always be included in experiments.

Quantification of 14,15-EET by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 14,15-EET in biological samples.

-

Sample Preparation: Plasma or cell culture supernatant is spiked with a deuterated internal standard (e.g., 14,15-EET-d8). Lipids are extracted using a liquid-liquid extraction method, for example, with ethyl acetate (B1210297) or a modified Bligh and Dyer method.[1][5] The organic phase is then evaporated to dryness and the residue is reconstituted in the mobile phase.

-

LC Separation: The extracted lipids are separated on a C18 reverse-phase column using a gradient of mobile phases, such as water with formic acid and acetonitrile (B52724) with formic acid.[15]

-

MS/MS Detection: The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 14,15-EET and its internal standard.[4] The concentration of 14,15-EET is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[5]

Western Blot Analysis for NF-κB Pathway Activation

Western blotting is used to measure the levels of key proteins in the NF-κB signaling pathway, such as IκBα and the phosphorylated form of the p65 subunit of NF-κB.

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the protein of interest (e.g., anti-IκBα or anti-phospho-p65), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected using an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control protein such as β-actin or GAPDH.[16]

PPARγ Reporter Gene Assay

This assay is used to quantify the activation of PPARγ by 14,15-EET.

-

Cell Transfection: Cells (e.g., HEK293T or COS-7) are co-transfected with a plasmid containing a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). A control plasmid expressing Renilla luciferase is often co-transfected for normalization.

-

Treatment and Lysis: After transfection, the cells are treated with 14,15-EET or a known PPARγ agonist (positive control) for a specified period. The cells are then lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of luciferase activity relative to the vehicle control is then calculated to determine the extent of PPARγ activation.[17][18]

In Vivo Model of LPS-Induced Inflammation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce a systemic inflammatory response in animal models.

-

Animal Model: Male C57BL/6 mice are often used.[9] The animals are acclimatized for at least one week before the experiment.

-

LPS Administration: LPS is dissolved in sterile, pyrogen-free saline and administered via intraperitoneal (i.p.) injection at a dose typically ranging from 1 to 10 mg/kg body weight.[1][9]

-

14,15-EET or sEH Inhibitor Treatment: 14,15-EET or an sEH inhibitor can be administered prior to or concurrently with the LPS challenge, depending on the study design. The route of administration can be i.p., intravenous (i.v.), or oral gavage.

-

Assessment of Inflammation: At various time points after LPS injection, blood and tissues (e.g., lung, liver, spleen) are collected. Inflammatory markers such as cytokine levels (e.g., TNF-α, IL-6) in the plasma can be measured by ELISA. The infiltration of inflammatory cells into tissues can be assessed by histology and immunohistochemistry.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by 14,15-EET.

Caption: Inhibition of the NF-κB signaling pathway by 14,15-EET.

References

- 1. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 14, 15-Epoxyeicosatrienoic acid promotes endothelial cell dependent adhesion of human monocytic tumor U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Epoxyeicosatrienoic Acids Inhibit the Activation of Murine Fibroblasts by Blocking the TGF-β1-Smad2/3 Signaling in a PPARγ-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Lactic Acid Bacterial Supplementation Ameliorated the Lipopolysaccharide-Induced Gut Inflammation and Dysbiosis in Mice [frontiersin.org]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 11. Neutrophils and macrophages drive TNF-induced lethality via TRIF/CD14-mediated responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Effect of culture conditions on endothelial cell growth and responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.physiology.org [journals.physiology.org]

- 18. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

14,15-EET as an Endothelium-Derived Hyperpolarizing Factor (EDHF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelium-derived hyperpolarizing factor (EDHF) plays a crucial role in regulating vascular tone, particularly in resistance arteries, mediating vasodilation independently of nitric oxide (NO) and prostacyclin. Growing evidence identifies epoxyeicosatrienoic acids (EETs), cytochrome P450 (CYP) epoxygenase metabolites of arachidonic acid, as key components of the EDHF response in various vascular beds. Among the four regioisomers, 14,15-EET has been extensively studied for its potent vasodilatory and hyperpolarizing effects. This technical guide provides an in-depth overview of the role of 14,15-EET as an EDHF, focusing on its signaling pathways, quantitative physiological effects, and the experimental methodologies used to elucidate its function.

Core Concepts: The EDHF Pathway and the Role of 14,15-EET

The classic EDHF response involves the hyperpolarization of vascular smooth muscle cells (VSMCs), leading to the closure of voltage-gated Ca2+ channels, a decrease in intracellular calcium concentration, and subsequent vasorelaxation. 14,15-EET is a key mediator in this process, acting as a transferable factor from the endothelium to the underlying smooth muscle.[1]

Synthesis and Release of 14,15-EET:

Vascular endothelial cells are the primary site of 14,15-EET synthesis.[2] Agonists such as acetylcholine (B1216132) and bradykinin, as well as physical stimuli like shear stress, trigger the release of arachidonic acid from the cell membrane.[2][3] Cytochrome P450 epoxygenases, particularly isoforms from the CYP2C and CYP2J families, then metabolize arachidonic acid to form 14,15-EET.[4] This lipophilic molecule can then diffuse across the endothelial cell membrane to act on adjacent VSMCs.

Signaling Pathways of 14,15-EET-Mediated Hyperpolarization